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Compound of Interest

Compound Name: 5-Chloro-2-fluoromandelic acid

Cat. No.: B13608522 Get Quote

Executive Summary & Strategic Rationale
In modern medicinal chemistry, the strategic incorporation of halogens is a cornerstone of

rational drug design. 5-Chloro-2-fluoromandelic acid (CAS: 1214345-65-9) has emerged as a

high-value, dual-halogenated chiral building block. By combining a versatile α-hydroxy acid

scaffold with a specifically halogenated phenyl ring, this intermediate enables the synthesis of

highly optimized active pharmaceutical ingredients (APIs).

From a structural and pharmacokinetic perspective, the substitution pattern offers two distinct

advantages:

The Fluorine Effect: The 2-fluoro substitution effectively blocks the ortho-oxidation pathway

mediated by CYP450 enzymes. Furthermore, its high electronegativity modulates the pKa of

the adjacent functional groups, significantly improving the membrane permeability and

metabolic stability of the downstream drug candidate ().

The Chlorine Anchor: The 5-chloro substitution introduces a lipophilic vector that can occupy

deep, hydrophobic pockets in target proteins (such as kinases or GPCRs), a proven strategy

for increasing target binding affinity ()[1].

Physicochemical Profile
To ensure robust process chemistry, understanding the baseline physicochemical properties of

this intermediate is critical. The data below summarizes the standard profile for the racemic and
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enantiopure forms.

Table 1: Physicochemical Profile of 5-Chloro-2-fluoromandelic Acid

Property Specification

IUPAC Name
2-(5-Chloro-2-fluorophenyl)-2-hydroxyacetic

acid

CAS Number 1214345-65-9

Molecular Formula C₈H₆ClFO₃

Molecular Weight 204.58 g/mol

Appearance White to off-white crystalline powder

Solubility
Soluble in Methanol, DMSO, DMF, and Ethyl

Acetate

Synthetic Workflows & Downstream Applications
The mandelic acid core provides a bifunctional handle (an α-hydroxyl group and a carboxylic

acid) that can be selectively manipulated. The diagram below illustrates the three primary

downstream pathways utilized in drug development.
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Downstream synthetic pathways of 5-Chloro-2-fluoromandelic acid in drug design.

Causality in Reagent Selection:
Chemoselective Reduction: When reducing the carboxylic acid to a phenylethanol derivative,

Borane-THF (BH₃·THF) is strictly preferred over Lithium Aluminum Hydride (LiAlH₄). LiAlH₄

acts as a strong nucleophilic hydride and carries a high risk of reductive dehalogenation at

the 5-chloro position. Borane, an electrophilic reducing agent, selectively reduces the

carboxylate without compromising the halogen integrity.

Experimental Protocols
Protocol A: Enantioselective Biocatalytic Synthesis of
(R)-5-Chloro-2-fluoromandelic Acid
Process Rationale: Traditional chemical resolution of racemic mandelic acids via

diastereomeric salt formation (e.g., using chiral amines) is thermodynamically limited to a 50%

theoretical yield. To bypass this, we utilize a biocatalytic approach. Enzymatic hydrolysis of the

corresponding cyanohydrin using a stereoselective Nitrilase enzyme achieves dynamic kinetic

resolution (DKR), yielding the (R)-enantiomer with >99% enantiomeric excess (ee) ()[2].
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 Catalysis
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Enantioselective biocatalytic synthesis of (R)-5-Chloro-2-fluoromandelic acid.

Step-by-Step Methodology:

Cyanohydrin Formation: In a reaction vessel equipped with a mechanical stirrer, dissolve 5-

chloro-2-fluorobenzaldehyde (1.0 eq) in a biphasic mixture of MTBE and water. Cool to 0 °C.
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Addition: Slowly add an aqueous solution of NaCN (1.2 eq) and NaHSO₃ (1.2 eq). Causality:

Maintaining the reaction at 0 °C is critical to prevent the thermal decomposition of the

cyanohydrin back into the aldehyde and toxic HCN gas.

Biocatalytic Hydrolysis: Isolate the racemic cyanohydrin and suspend it in a 100 mM

phosphate buffer (pH 7.5). Add recombinant Nitrilase (e.g., from Alcaligenes faecalis).

Incubation: Incubate the mixture at 35 °C for 24–36 hours with gentle agitation. Causality:

This specific pH and temperature window maintains the optimal 3D conformation of the

enzyme's active site, ensuring strict enantioselectivity.

Isolation: Terminate the reaction by adjusting the pH to 2.0 using 1M HCl to fully protonate

the generated mandelic acid. Extract with Ethyl Acetate (3x). Wash the combined organic

layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Stereoretentive Amidation Workflow
Process Rationale: Standard peptide coupling reagents (like EDC/HOBt) often lead to the

formation of an oxazolone intermediate, which rapidly undergoes deprotonation at the α-

carbon, resulting in racemization. To preserve the stereocenter of (R)-5-chloro-2-
fluoromandelic acid, we utilize HATU. HATU generates an HOAt active ester that undergoes

aminolysis significantly faster than oxazolone formation.

Step-by-Step Methodology:

Activation: Dissolve (R)-5-chloro-2-fluoromandelic acid (1.0 eq) and HATU (1.1 eq) in

anhydrous DMF under an inert N₂ atmosphere. Cool the solution to 0 °C using an ice bath.

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Stir for 10

minutes. Causality: DIPEA is a sterically hindered base; it neutralizes the reaction

environment without acting as a competing nucleophile.

Coupling: Add the target primary amine (1.05 eq). Gradually warm the mixture to room

temperature and stir for 4 hours.

Self-Validating Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with

EtOAc. Wash the organic layer sequentially with 5% aqueous LiCl (crucial for pulling residual
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DMF into the aqueous phase), 0.1M HCl, and saturated NaHCO₃. Dry and concentrate.

Quality Control & Analytical Metrics
To validate the success of the protocols above, the following analytical specifications must be

met before advancing the intermediate into API production.

Table 2: Quality Control & Analytical Metrics

Parameter Analytical Method Acceptance Criteria

Chemical Purity
RP-HPLC (C18 Column, UV @

254 nm)
≥ 98.0% (Area %)

Enantiomeric Excess (ee)
Chiral HPLC (e.g., Chiralcel

OD-H)
≥ 99.0%

Halogen Integrity ¹⁹F NMR / LC-MS
Confirm absolute absence of

defluorination/dechlorination

Residual Solvents GC-FID
Complies with ICH Q3C

guidelines
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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